1,1-Dibromo-3,3-dichloroacetone
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Overview
Description
1,1-Dibromo-3,3-dichloroacetone is a halogenated compound known for its role as a disinfection byproduct (DBP) formed during the chlorination and chloramination of water containing elevated bromide levels . It has the molecular formula C₃H₂Br₂Cl₂O and a molecular weight of 284.76 g/mol . This compound is of interest due to its potential impact on water quality and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3,3-dichloroacetone can be synthesized through the bromination and chlorination of acetone. The process involves reacting acetone with bromine and chlorine under controlled conditions to produce the desired compound . The reaction typically proceeds as follows:
- Acetone is reacted with two moles of bromine to form a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct.
- The mixture is equilibrated to produce 1,3-dibromoacetone as the major product.
- The 1,3-dibromoacetone is then reacted with a chloride source to produce 1,3-dichloroacetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-3,3-dichloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substitution products.
Cyclization Reactions: The quaternary salts formed from substitution reactions can cyclize to produce imidazoazines and imidazoazoles containing a bromomethyl group.
Common Reagents and Conditions
Nucleophiles: 2-aminoazines and 2-aminoazoles are commonly used nucleophiles in substitution reactions with this compound.
Solvents: Ethyl acetate and ethanol are commonly used solvents for these reactions.
Reaction Conditions: Reactions are typically carried out at room temperature or with mild heating to facilitate the formation of desired products.
Major Products Formed
Quaternary Salts: Formed from the reaction with nucleophiles.
Imidazoazines and Imidazoazoles: Formed from the cyclization of quaternary salts.
Scientific Research Applications
1,1-Dibromo-3,3-dichloroacetone has several applications in scientific research:
Water Quality Research: It is studied as a disinfection byproduct in water treatment processes to understand its formation and impact on water quality.
Chemical Synthesis: It is used as a reagent in the synthesis of complex organic compounds, including heterocycles and peptides.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects on human health and the environment.
Mechanism of Action
The mechanism of action of 1,1-dibromo-3,3-dichloroacetone involves its reactivity with nucleophiles, leading to the formation of quaternary salts and subsequent cyclization to form heterocyclic compounds . The molecular targets and pathways involved in these reactions include:
Nucleophilic Substitution: The compound reacts with nucleophiles to form intermediate quaternary salts.
Cyclization: The intermediate salts undergo cyclization to form stable heterocyclic compounds.
Comparison with Similar Compounds
1,1-Dibromo-3,3-dichloroacetone can be compared with other similar compounds, such as:
1,3-Dibromoacetone: Similar in structure but lacks the chlorine atoms.
1,3-Dichloroacetone: Similar in structure but lacks the bromine atoms.
1-Bromo-1,3-dichloropropan-2-one: Another halogenated compound with similar reactivity but different substitution patterns.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
CAS No. |
62874-83-3 |
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Molecular Formula |
C3H2Br2Cl2O |
Molecular Weight |
284.76 g/mol |
IUPAC Name |
1,1-dibromo-3,3-dichloropropan-2-one |
InChI |
InChI=1S/C3H2Br2Cl2O/c4-2(5)1(8)3(6)7/h2-3H |
InChI Key |
PPGIXBRQOKVAOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Br)Br)(Cl)Cl |
Origin of Product |
United States |
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